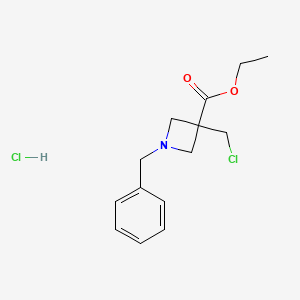

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17566496

Molecular Formula: C14H19Cl2NO2

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19Cl2NO2 |

|---|---|

| Molecular Weight | 304.2 g/mol |

| IUPAC Name | ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C14H18ClNO2.ClH/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |

| Standard InChI Key | APSMVDIBICCJFQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring substituted at the 1-position with a benzyl group and at the 3-position with both a chloromethyl group and an ethyl carboxylate moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents .

Molecular Formula:

Molecular Weight: 305.2 g/mol (calculated from constituent atomic masses) .

Table 1: Key Physicochemical Properties

The chloromethyl group introduces electrophilic reactivity, while the ester moiety enables hydrolytic conversion to carboxylic acids .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step processes, leveraging cyclization and functional group transformations:

-

Amination and Cyclization:

Reacting epichlorohydrin with benzylamine in aqueous triethylamine facilitates azetidine ring formation. Triethylamine acts as both a base and phase-transfer catalyst, achieving yields >70% . -

Chloromethylation:

Introducing the chloromethyl group via bromination followed by nucleophilic substitution with HCl. A study by Žukauskaitė et al. demonstrated analogous bromomethylation using (NBS) in acetonitrile . -

Esterification and Salt Formation:

Reaction with ethyl chloroformate yields the ethyl ester, followed by HCl treatment to form the hydrochloride salt .

Table 2: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Triethylamine, HO, 60°C | 72% | |

| Chloromethylation | NBS, AIBN, CCl, 80°C | 65% | |

| Esterification | Ethyl chloroformate, DMAP, CHCl | 85% |

Purification and Optimization

Chromatography and recrystallization from ethanol/water mixtures are critical for isolating high-purity product . Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve cyclization efficiency .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloromethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling diversification of the azetidine scaffold:

This reactivity is exploited to generate libraries of derivatives for biological screening .

Ester Hydrolysis

The ethyl ester hydrolyzes under basic conditions to yield azetidine-3-carboxylic acid, a precursor for peptide-mimetic drugs :

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening with strong nucleophiles (e.g., Grignard reagents), forming linear amines or lactams.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. Its rigid azetidine core mimics peptide backbones, enhancing target binding .

Plant Growth Regulation

Derivatives of azetidine-3-carboxylic acid exhibit male-sterilizing effects in plants, enabling hybrid seed production. Patent US4639334A highlights its utility in agricultural chemistry .

Table 3: Key Applications and Derivatives

| Application | Derivative | Biological Activity |

|---|---|---|

| Anticancer agents | 3-Cyanoazetidine analogues | Tubulin polymerization inhibition |

| Herbicides | Azetidine-3-carboxylic acid esters | Growth retardation in weeds |

Recent Advances and Future Directions

Recent studies focus on enantioselective synthesis and catalytic functionalization. For example, palladium-catalyzed cross-coupling of chloromethyl azetidines with aryl boronic acids enables rapid access to chiral intermediates . Additionally, computational modeling predicts high affinity for GABA receptors, suggesting neurological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume